

MI-192: A Technical Guide to a Selective HDAC2/3 Inhibitor

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Compound of Interest

Compound Name: MI-192

Cat. No.: B15568546

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-192 is a potent and selective small molecule inhibitor of histone deacetylase (HDAC) 2 and 3. As a member of the benzamide class of HDAC inhibitors, **MI-192** has emerged as a valuable tool compound for investigating the specific roles of HDAC2 and HDAC3 in various biological processes and as a potential therapeutic agent in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, characterization, and experimental protocols related to **MI-192**.

Discovery and Characterization

MI-192 was identified as a novel benzamide-based compound with significant selectivity for the class I enzymes HDAC2 and HDAC3.^{[1][2]} Its discovery was part of efforts to develop more specific HDAC inhibitors to improve therapeutic efficacy and reduce off-target effects associated with pan-HDAC inhibitors.^{[2][3]}

Chemical Properties

Property	Value
Chemical Name	N-(2-Amino-phenyl)-4-(4-methylene-1-oxo-3,4-dihydro-1H-isoquinolin-2-ylmethyl)-benzamide
CAS Number	1415340-63-4[4]
Molecular Formula	C ₂₄ H ₂₁ N ₃ O ₂
Molecular Weight	383.4 g/mol [4]
Solubility	Soluble in DMSO and DMF[1][4]

Biochemical Activity and Selectivity

MI-192 exhibits potent inhibitory activity against HDAC2 and HDAC3, with significantly lower activity against other HDAC isoforms. This selectivity makes it a valuable tool for dissecting the specific functions of these two enzymes.

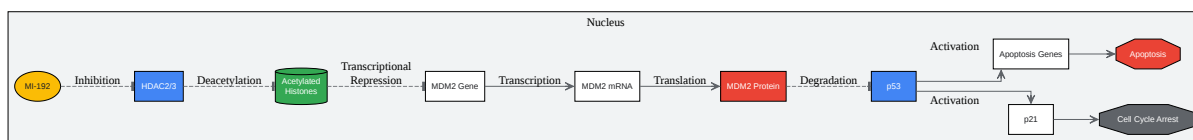
Target	IC ₅₀ (nM)	Selectivity (fold vs HDAC2/3)
HDAC2	30[1][3][4]	-
HDAC3	16[1][3][4]	-
HDAC1	4800[4]	>160
HDAC4	5000[4]	>166
HDAC6	>10000[4]	>333
HDAC7	4100[4]	>136
HDAC8	>10000[4]	>333

Note: IC₅₀ values can vary slightly between different assay conditions.

Mechanism of Action

MI-192 functions by binding to the active site of HDAC2 and HDAC3, thereby preventing the deacetylation of histone and non-histone protein substrates. The accumulation of acetylated

proteins leads to changes in gene expression and cellular processes. One key pathway affected by **MI-192** is the p53 tumor suppressor pathway. By inhibiting HDAC2, **MI-192** can lead to a reduction in MDM2 expression, a key negative regulator of p53.[5][6] This results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.



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Mechanism of action of **MI-192**.

Experimental Protocols

HDAC Activity Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of **MI-192** against HDAC enzymes.

Materials:

- Recombinant human HDAC enzymes
- Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution
- **MI-192** stock solution (in DMSO)

- 96-well black microplate

Procedure:

- Prepare serial dilutions of **MI-192** in assay buffer.
- Add 25 μ L of the diluted **MI-192** or vehicle (DMSO) to the wells of the microplate.
- Add 50 μ L of the HDAC enzyme solution to each well.
- Incubate for 15 minutes at 37°C.
- Add 25 μ L of the fluorogenic HDAC substrate to each well.
- Incubate for 60 minutes at 37°C.
- Add 50 μ L of the developer solution to each well.
- Incubate for 15 minutes at room temperature.
- Read the fluorescence on a microplate reader (e.g., excitation 360 nm, emission 460 nm).
- Calculate the percent inhibition for each concentration of **MI-192** and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol measures the effect of **MI-192** on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HL-60 leukemia cells)
- Complete cell culture medium
- **MI-192** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear microplate

Procedure:

- Seed cells in the 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **MI-192** or vehicle (DMSO) for the desired time period (e.g., 72 hours).^[1]
- Add 10 µL of MTT solution to each well.
- Incubate for 4 hours at 37°C.
- Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for MDM2 Expression

This protocol is used to assess the effect of **MI-192** on the protein levels of MDM2.

Materials:

- Cancer cell line (e.g., dedifferentiated liposarcoma cell line)
- **MI-192** stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer

- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against MDM2
- Primary antibody against a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Treat cells with **MI-192** or vehicle for the desired time.
- Lyse the cells and quantify the protein concentration.
- Separate equal amounts of protein by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-MDM2 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

In Vitro and In Vivo Applications

In Vitro Studies

MI-192 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

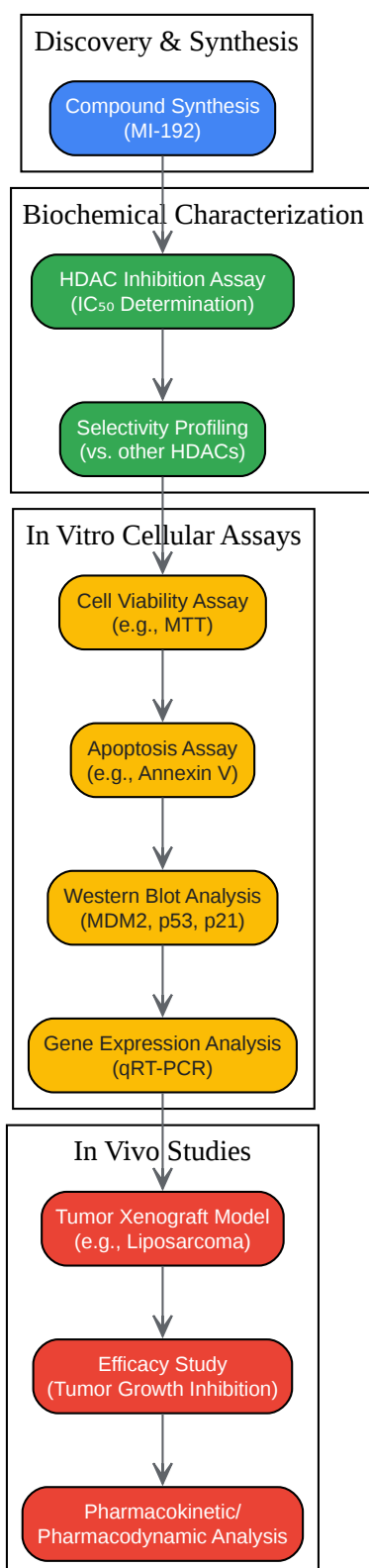
Cell Line	Cancer Type	Effect	Reference
HL-60, U937, Kasumi-1	Leukemia	Induction of apoptosis and differentiation	[1][4]
Dedifferentiated Liposarcoma cells	Liposarcoma	Reduced MDM2 expression, induced apoptosis	[6]
Rheumatoid Arthritis PBMCs	-	Attenuated IL-6 production	[1]

In Vivo Studies

Preclinical in vivo studies have shown the therapeutic potential of **MI-192**. In a murine xenograft model of dedifferentiated liposarcoma, treatment with an HDAC1/2 inhibitor (romidepsin), which shares targets with **MI-192**, reduced tumor growth and lowered MDM2 expression.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of **MI-192**.



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A typical experimental workflow for **MI-192** characterization.

Conclusion

MI-192 is a highly selective and potent inhibitor of HDAC2 and HDAC3. Its well-defined mechanism of action and demonstrated efficacy in preclinical models of cancer and inflammation make it an invaluable research tool and a promising candidate for further drug development. This guide provides a foundational understanding of **MI-192**, its properties, and the experimental methodologies used for its characterization, which will be beneficial for researchers in the fields of epigenetics, cancer biology, and drug discovery.

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